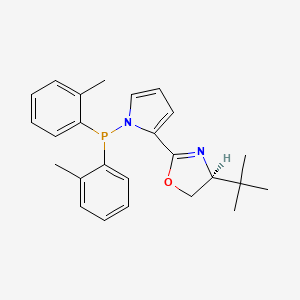
S-(1-Methyl-1H-benzimidazol-2-yl) benzenesulfonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(1-Methyl-1H-benzo[d]imidazol-2-yl) benzenesulfonothioate is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of benzimidazole allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzimidazoles involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
S-(1-Methyl-1H-benzo[d]imidazol-2-yl) benzenesulfonothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the sulfonothioate group to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzimidazole ring or the sulfonothioate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonothioate group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the benzimidazole ring .
Wissenschaftliche Forschungsanwendungen
S-(1-Methyl-1H-benzo[d]imidazol-2-yl) benzenesulfonothioate has several scientific research applications:
Wirkmechanismus
The mechanism of action of S-(1-Methyl-1H-benzo[d]imidazol-2-yl) benzenesulfonothioate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The sulfonothioate group can further enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological target and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Benzo[d]imidazole: A simpler benzimidazole derivative without the sulfonothioate group.
2-Methyl-1H-benzo[d]imidazole: A methylated benzimidazole derivative.
Benzimidazole-2-thiol: A benzimidazole derivative with a thiol group instead of a sulfonothioate group.
Uniqueness
S-(1-Methyl-1H-benzo[d]imidazol-2-yl) benzenesulfonothioate is unique due to the presence of both the benzimidazole core and the sulfonothioate group. This combination allows for specific interactions with biological targets and provides unique chemical reactivity compared to other benzimidazole derivatives .
Eigenschaften
CAS-Nummer |
105853-79-0 |
|---|---|
Molekularformel |
C14H12N2O2S2 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
2-(benzenesulfonylsulfanyl)-1-methylbenzimidazole |
InChI |
InChI=1S/C14H12N2O2S2/c1-16-13-10-6-5-9-12(13)15-14(16)19-20(17,18)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI-Schlüssel |
OGVHUCXGDIDAFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1SS(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-6-(chloromethyl)imidazo[2,1-b]thiazole](/img/structure/B12950534.png)
![6-(tert-Butyl) 2,4-diethyl 7,8-dihydropyrido[4,3-d]pyrimidine-2,4,6(5H)-tricarboxylate](/img/structure/B12950539.png)
![Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-](/img/structure/B12950546.png)
![(2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12950548.png)





![2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-a]pyrazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B12950588.png)

![N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12950606.png)
![Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12950609.png)
